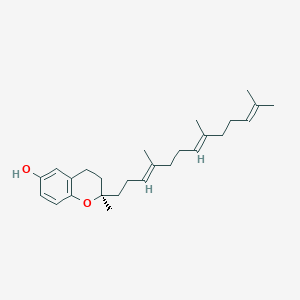
d-Tocotrienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocotrienols are certain members of the vitamin E family.[1] The vitamin E family comprise four tocotrienols (alpha, beta, gamma, delta) and four tocopherols (alpha, beta, gamma, delta).
科学的研究の応用
Antioxidant Properties
d-Tocotrienol exhibits superior antioxidant activity compared to other forms of vitamin E, such as tocopherols. Its unique structure allows it to interact more effectively with free radicals, making it a potent agent against oxidative stress. Research indicates that tocotrienols can enhance redox cycling efficiency, thereby improving their antioxidant capabilities .
Anti-Cancer Activity
Numerous studies have demonstrated the anti-cancer potential of this compound. It has been shown to induce apoptosis in various tumor cells through several mechanisms:
- Inhibition of NF-κB Pathway : this compound suppresses the activation of NF-κB, a transcription factor linked to inflammation and cancer progression .
- Cell Cycle Arrest : It can halt the cell cycle in cancer cells, preventing their proliferation .
- Induction of Apoptosis : By activating caspases and down-regulating anti-apoptotic proteins like Bcl-2, this compound promotes programmed cell death in cancerous cells .
Case Studies
- A study revealed that δ-tocotrienol effectively targets prostate cancer stem cell-like populations, indicating its potential for treating aggressive cancers .
- Clinical trials are ongoing to assess the efficacy of tocotrienols in combination with chemotherapy agents like docetaxel for enhancing treatment outcomes in breast cancer patients .
Neuroprotective Effects
This compound has been recognized for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease:
- Cell Survival : Research shows that tocotrienols significantly inhibit cell death induced by oxidative stressors like hydrogen peroxide .
- Reduction of Neuroinflammation : Tocotrienols modulate inflammatory pathways that contribute to neuronal damage, thereby protecting against cognitive decline .
Cardiovascular Health
The role of this compound in cardiovascular health is well-documented:
- Cholesterol Regulation : Tocotrienols have hypocholesterolemic effects, reducing levels of low-density lipoprotein cholesterol and promoting overall heart health .
- Anti-inflammatory Effects : They suppress inflammatory markers associated with cardiovascular diseases, contributing to improved vascular function and reduced risk of heart disease .
Metabolic Health
Recent studies suggest that this compound may aid in the management of metabolic disorders:
- Obesity and Diabetes Management : Tocotrienols have been shown to improve insulin sensitivity and reduce adipose tissue inflammation in animal models, suggesting potential benefits for individuals with obesity and type 2 diabetes .
- Mechanisms : The compound reduces superoxide production and modulates signaling pathways involved in metabolic regulation .
Skin Health
Research indicates that this compound may also play a role in skin health:
特性
CAS番号 |
136774-61-3 |
|---|---|
分子式 |
C26H38O2 |
分子量 |
382.6 g/mol |
IUPAC名 |
(2R)-2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+/t26-/m1/s1 |
InChIキー |
GJJVAFUKOBZPCB-HQLRYZJNSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
D-Tocotrienol; J509.403H; Tocotrienol, D-; D Tocotrienol; DTocotrienol; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















